DL-SERINE (2-13C)
Description
BenchChem offers high-quality DL-SERINE (2-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-SERINE (2-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
106.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational Principles of Dl Serine 2 13c in Stable Isotope Research
Rationale for DL-Serine (2-13C) as a Targeted Metabolic Probe
The selection of DL-Serine labeled at the second carbon position, DL-Serine (2-¹³C), as a metabolic probe is a strategic choice rooted in the central role of serine in cellular metabolism. Serine is a non-essential amino acid that sits (B43327) at the crossroads of several critical biosynthetic pathways. It serves as a major source of one-carbon units, which are essential for the synthesis of nucleotides (purines and thymidylate), amino acids such as glycine (B1666218) and methionine, and for methylation reactions.
By introducing a ¹³C label specifically at the C2 position of serine, researchers can precisely track the fate of this carbon atom as it flows through these interconnected pathways. When serine is converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT), the C2 carbon of serine is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. This one-carbon unit can then be used in various biosynthetic reactions. Therefore, monitoring the appearance of the ¹³C label in downstream metabolites provides a direct measure of the flux through the one-carbon metabolic network originating from serine.
The use of the DL-racemic mixture (DL-Serine) is often a practical consideration in tracer studies. While L-serine is the biologically active enantiomer, D-serine also has significant biological roles, particularly as a neuromodulator in the central nervous system. In many metabolic tracing studies, especially in cell culture, the focus is on the pathways that primarily utilize the L-form. The presence of the D-form is often considered not to interfere significantly with the primary metabolic pathways under investigation, though this is an important consideration in experimental design. The specificity of labeling at the C2 position allows for unambiguous interpretation of the metabolic fate of the carbon backbone of serine, making DL-Serine (2-¹³C) a powerful tool to probe the dynamics of one-carbon metabolism, nucleotide biosynthesis, and amino acid interconversion.
Methodological Considerations for Isotopic Enrichment and Purity in DL-SERINE (2-13C) Synthesis for Research
The reliability and accuracy of metabolic studies using DL-Serine (2-¹³C) are critically dependent on the quality of the labeled compound. Two key parameters are of utmost importance: isotopic enrichment and chemical purity.
Isotopic Enrichment refers to the percentage of molecules in which the C2 carbon is ¹³C instead of the natural ¹²C. High isotopic enrichment (typically >98%) is crucial to generate a strong enough signal in analytical instruments like MS and NMR, allowing for sensitive detection of the label in downstream metabolites. The synthesis of DL-Serine (2-¹³C) often involves multi-step chemical reactions starting from a ¹³C-labeled precursor. For example, a common route might involve the use of potassium cyanide [¹³C] (K¹³CN) as the source of the labeled carbon, which is then incorporated into the serine backbone through a series of organic reactions. The efficiency of each reaction step directly impacts the final isotopic enrichment.
Chemical Purity ensures that the compound is free from other chemical contaminants, including unlabeled serine, other amino acids, or byproducts from the synthesis process. The presence of impurities can interfere with the biological processes being studied and confound the analytical measurements. Therefore, rigorous purification methods are essential. Techniques such as recrystallization and chromatography (e.g., ion-exchange or high-performance liquid chromatography - HPLC) are employed to achieve high chemical purity.
The final product's quality must be verified using stringent analytical methods.
| Analytical Technique | Purpose | Key Metrics |
| Mass Spectrometry (MS) | To determine the isotopic enrichment and confirm the molecular weight. | Measurement of the relative abundance of the M+1 isotopologue (containing one ¹³C) versus the M+0 isotopologue (containing only ¹²C). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the position of the ¹³C label and assess chemical purity. | ¹³C-NMR spectra will show a strong signal at the chemical shift corresponding to the C2 carbon, confirming the label's position. ¹H-NMR can be used to detect and quantify any proton-containing impurities. |
| High-Performance Liquid Chromatography (HPLC) | To assess chemical purity by separating the compound from any non-volatile impurities. | A single, sharp peak corresponding to serine indicates high purity. |
Ensuring high isotopic enrichment and chemical purity of DL-Serine (2-¹³C) is a non-trivial but essential prerequisite for conducting robust and reproducible stable isotope tracer experiments in biochemical research.
Advanced Analytical Approaches for Dl Serine 2 13c Detection and Quantification in Research Studies
Mass Spectrometry (MS)-Based Methodologies
Mass spectrometry has become an indispensable technology in metabolomics, offering unparalleled sensitivity and specificity for the analysis of small molecules like DL-SERINE (2-13C). eurisotop.comeurisotop.com The ability to differentiate between the "heavy" isotope-enriched form and the "light" native form of a compound simultaneously makes MS particularly suited for tracer studies. ckisotopes.com Various MS-based approaches are utilized to investigate the metabolic fate of DL-SERINE (2-13C).
Targeted Metabolomics and Quantitative Analysis of DL-SERINE (2-13C) and its Metabolites
Targeted metabolomics focuses on the measurement of a predefined set of metabolites. In the context of DL-SERINE (2-13C) research, this approach is used to quantify the labeled serine and its expected downstream metabolic products. By using a known amount of the stable isotope-labeled compound as an internal standard, researchers can achieve accurate quantification of the corresponding endogenous metabolites. This method is crucial for determining the concentration and turnover of specific molecules within a biological system. chromservis.eu
The use of stable isotope-labeled standards, such as those found in metabolomics kits, aids in the quality control and system suitability of both targeted and untargeted metabolomics experiments. otsuka.co.jp These standards help to correct for analytical variations, ensuring the reliability of the quantitative data obtained. otsuka.co.jp
Untargeted Metabolomic Profiling and Novel Pathway Discovery Utilizing DL-SERINE (2-13C) Tracing
Untargeted metabolomics aims to measure as many metabolites as possible in a sample, providing a comprehensive snapshot of the metabolome. When combined with stable isotope tracing using DL-SERINE (2-13C), this approach becomes a powerful tool for discovering novel metabolic pathways and biochemical transformations. buchem.comckisotopes.com By tracking the incorporation of the 13C label into various molecules, researchers can identify previously unknown metabolic connections. ckisotopes.com This unbiased approach is transforming our understanding of metabolic networks. buchem.com
Recent advancements in technology have made it possible to introduce a stable isotope into a biological system and follow its metabolism without a preconceived bias, leading to the discovery of new biochemical reactions. ckisotopes.com This has been particularly insightful in understanding that an increase in a metabolite's concentration could be due to either increased production or decreased consumption, a distinction critical for interpreting metabolic regulation. chromservis.eu
Isotope-Dilution Mass Spectrometry (IDMS) for Absolute Quantification in DL-SERINE (2-13C) Tracer Studies
Isotope-Dilution Mass Spectrometry (IDMS) is recognized as a highly accurate and reproducible method for the absolute quantification of molecules in complex biological samples. ckisotopes.com This technique involves adding a known amount of the isotopically labeled compound, in this case, DL-SERINE (2-13C), to a sample. The ratio of the labeled to the unlabeled compound is then measured by mass spectrometry. Because the labeled and unlabeled forms of the molecule have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, which minimizes measurement errors and allows for precise absolute quantification. ckisotopes.com
Application of LC-MS/MS and GC-MS in DL-SERINE (2-13C) Tracing Experiments
Both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in metabolomics and are widely used for DL-SERINE (2-13C) tracing experiments. buchem.comchemie-brunschwig.ch These methods couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry.
LC-MS/MS is particularly versatile and can be used to analyze a wide range of metabolites in various biological matrices like urine, blood, and tissues. otsuka.co.jp Different chromatography methods, such as reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), can be employed to separate different classes of metabolites before they are detected by the mass spectrometer. otsuka.co.jp GC-MS is also a powerful technique, especially for volatile and thermally stable compounds. While historically limited in measuring low isotopic enrichments, the development of techniques like GC-combustion-MS has expanded its utility in stable isotope tracer studies. ckisotopes.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical technique used in metabolic research. Unlike mass spectrometry, which detects the mass-to-charge ratio of ions, NMR detects the magnetic properties of atomic nuclei. For DL-SERINE (2-13C) studies, 13C NMR is particularly valuable. ckisotopes.com
Carbon-13 (13C) NMR for Positional Isotope Enrichment Analysis of DL-SERINE (2-13C) Derived Compounds
Carbon-13 (13C) NMR spectroscopy allows for the determination of the specific position of the 13C label within a molecule. This is a significant advantage as it provides detailed information about the metabolic pathways through which the labeled serine has been converted. ckisotopes.com The large chemical shift range and favorable relaxation properties of the 13C nucleus make it an excellent probe for cellular chemistry and metabolism. ckisotopes.com By analyzing the 13C NMR spectra of metabolites derived from DL-SERINE (2-13C), researchers can elucidate the structural patterns of isotope incorporation, which in turn reveals the fluxes through different metabolic routes. buchem.comckisotopes.com Solid-state multinuclear NMR spectroscopy, combined with computational methods, has been used to study the structure of amino acids like serine, providing insights into their chemical shielding tensors. acs.org
Table 1: Analytical Techniques for DL-SERINE (2-13C) Research
| Technique | Application | Key Findings/Advantages |
|---|---|---|
| Mass Spectrometry (MS) | ||
| Targeted Metabolomics | Quantification of DL-SERINE (2-13C) and its known metabolites. | Enables accurate concentration and turnover measurements. chromservis.eu |
| Untargeted Metabolomics | Discovery of novel metabolic pathways. | Reveals new biochemical transformations and network connectivities. buchem.comckisotopes.com |
| Isotope-Dilution MS (IDMS) | Absolute quantification of metabolites. | Considered a gold standard for accuracy and reproducibility in quantification. ckisotopes.com |
| LC-MS/MS | Separation and detection of a wide range of metabolites. | Versatile for various biological matrices and metabolite classes. otsuka.co.jp |
| GC-MS | Analysis of volatile and thermally stable compounds. | Established technique for metabolic flux analysis. ckisotopes.com |
| NMR Spectroscopy | ||
| Carbon-13 (13C) NMR | Positional isotope enrichment analysis. | Determines the specific location of the 13C label within derived compounds, providing detailed pathway information. ckisotopes.comckisotopes.com |
Biomolecular NMR and Structural Biology Investigations Employing DL-SERINE (2-13C) as a Probe
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in structural biology, providing atomic-level insights into the structure, dynamics, and interactions of biomacromolecules. vanderbilt.edu The incorporation of stable isotopes like ¹³C is often essential for these studies. vanderbilt.edu DL-Serine, with its carbon backbone labeled at the C2 position, offers a specific probe to investigate protein structure and function.
Isotopically labeled amino acids, including serine, are widely used in NMR-based research to study the structure, dynamics, and binding of biological macromolecules. isotope.comisotope.comisotope.com The introduction of a ¹³C label at a specific position, such as in DL-SERINE (2-13C), helps to resolve spectral overlap, a common challenge in the NMR spectra of large proteins. vanderbilt.edu This selective labeling strategy, where only specific carbon sites are enriched with ¹³C, allows for the measurement of long-range ¹³C-¹³C distances, which is crucial for determining the three-dimensional structure of proteins. sigmaaldrich.com
One powerful application is in solid-state NMR (ssNMR) of amyloid fibrils. In a study on α-synuclein fibrils, associated with Parkinson's disease, researchers used a mixture of [1-¹³C]glucose- and [2-¹³C]glucose-labeled proteins. This labeling strategy resulted in the production of serine residues labeled at either the Cα or Cβ position. By analyzing the intermolecular cross-peaks in the ¹³C-¹³C correlation spectra, they could determine that the fibrils are stacked in a parallel in-register arrangement. mpg.de This approach, which takes advantage of the higher gyromagnetic ratio of ¹³C compared to ¹⁵N, allows for more sensitive detection of distance restraints. mpg.de
Table 1: Applications of DL-SERINE (2-13C) in Biomolecular NMR
| Research Area | Technique | Key Findings |
| Protein Structure Determination | Solid-State NMR (ssNMR) | Determination of intermolecular distances and packing arrangements in protein assemblies. mpg.de |
| Protein Dynamics | Solution NMR | Probing conformational changes and flexibility of serine-containing regions in proteins. |
| Ligand Binding Studies | Isotope-Edited NMR | Identifying the binding site and characterizing the interactions of small molecules with proteins. |
Advanced Magnetic Resonance Spectroscopy (MRS/MRI) Research with ¹³C-Enriched Substrates
Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI) are powerful non-invasive techniques for studying metabolism in vivo. The use of ¹³C-enriched substrates, like DL-SERINE (2-13C), has significantly advanced the capabilities of these methods. ahajournals.org A major challenge in ¹³C MRS is the low natural abundance and inherent insensitivity of the ¹³C nucleus. nih.gov This has been largely overcome by hyperpolarization techniques, such as dynamic nuclear polarization (DNP), which can enhance the ¹³C NMR signal by tens of thousands of times. ahajournals.orgnih.gov
Hyperpolarized ¹³C-labeled substrates allow for the real-time tracking of metabolic pathways in living organisms. sigmaaldrich.com This has profound implications for understanding disease states and developing new therapies. For instance, hyperpolarized [1-¹³C]pyruvate has been used to study cardiac metabolism and has even been approved for clinical studies in prostate cancer. ahajournals.orgahajournals.org While pyruvate (B1213749) is the most commonly used substrate, research into other ¹³C-enriched molecules is expanding the scope of these studies. sigmaaldrich.com
The administration of a ¹³C-labeled substrate, which is biochemically identical to its unlabeled counterpart, allows researchers to monitor its uptake and conversion into various metabolites without interfering with the biological processes. nih.gov This provides a dynamic picture of metabolic fluxes, which is often more informative than static measurements of metabolite concentrations. mriquestions.com For example, ¹³C MRS can be used to assess the activity of key enzymatic pathways like the Krebs cycle. ahajournals.org
Table 2: Research Applications of ¹³C-Enriched Substrates in MRS/MRI
| Application Area | ¹³C-Labeled Substrate | Information Gained |
| Cardiac Metabolism | [1-¹³C]pyruvate, [2-¹³C]pyruvate | Real-time measurement of metabolic fluxes through glycolysis and the Krebs cycle. ahajournals.orgahajournals.org |
| Cancer Imaging | [1-¹³C]pyruvate | Assessment of altered metabolism in tumors. nih.gov |
| Neurometabolism | [1-¹³C]glucose, [1-¹³C]acetate | Investigation of neuronal and glial TCA cycle activity. mriquestions.com |
| Metabolic Flux Analysis | Various ¹³C-labeled substrates | Quantitative estimation of pathway activity in cellular metabolism. diva-portal.orgcreative-proteomics.com |
Complementary Spectroscopic and Chromatographic Techniques
While NMR and MRS are powerful tools, a comprehensive understanding of the role of DL-SERINE (2-13C) in biological systems often requires the use of complementary analytical methods.
High-Throughput Fluorometric Assays for DL-Serine Isomer Quantification in Research
Fluorometric assays offer a sensitive and high-throughput method for quantifying D- and L-serine in various biological samples, including fluids, tissues, and cell lysates. assaygenie.commybiosource.comabcam.comsigmaaldrich.com These assays are typically based on an enzymatic cascade. In one common format, L-serine is first converted to D-serine by a serine racemase. The D-serine is then metabolized, leading to an intermediate product that reacts with a probe to generate a stable fluorophore. assaygenie.comabcam.comsigmaaldrich.com By running the assay with and without the serine racemase, both D-serine and total DL-serine can be quantified. assaygenie.comabcam.comsigmaaldrich.com
These assays are highly specific and are generally not affected by physiological concentrations of other amino acids. assaygenie.comabcam.comsigmaaldrich.com They are also adaptable for high-throughput screening, making them suitable for large-scale studies. assaygenie.commybiosource.comabcam.comsigmaaldrich.com The detection limits are typically in the low micromolar range. assaygenie.comabcam.comsigmaaldrich.com
Table 3: Characteristics of Fluorometric Assays for DL-Serine Quantification
| Feature | Description |
| Principle | Enzymatic conversion of serine isomers to a fluorescent product. assaygenie.comabcam.comsigmaaldrich.com |
| Analytes | D-Serine, L-Serine, Total DL-Serine. assaygenie.comabcam.comsigmaaldrich.com |
| Sample Types | Biological fluids (plasma, serum, CSF), tissue homogenates, cell lysates. assaygenie.comabcam.comsigmaaldrich.com |
| Throughput | High-throughput adaptable. assaygenie.commybiosource.comabcam.comsigmaaldrich.com |
| Sensitivity | Detection limit typically < 1 µM. assaygenie.comabcam.comsigmaaldrich.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Tracing DL-SERINE (2-13C) Derived Moieties in Enzymatic Reactions
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals and metal complexes. wikipedia.org While most proteins and amino acids are EPR-silent, the technique becomes incredibly powerful when combined with site-directed spin labeling or when studying enzymes that naturally contain paramagnetic centers or generate radical intermediates. uni-osnabrueck.de
In the context of DL-SERINE (2-13C), EPR can be used to trace the fate of the labeled carbon atom in enzymatic reactions that involve radical mechanisms. For example, in the study of radical S-adenosyl-L-methionine (SAM) enzymes, which are involved in the dehydrogenation of serine residues, EPR can provide insights into the reaction mechanism. pnas.org
A key application of ¹³C labeling in EPR is the measurement of hyperfine couplings. The interaction between the unpaired electron spin and the magnetic ¹³C nucleus can provide detailed information about the electronic structure and location of the labeled atom within a radical intermediate or near a paramagnetic metal center. rsc.org For instance, in studies of [FeFe] hydrogenase H-cluster assembly, pulse EPR spectroscopy of samples matured with ¹³C-labeled serine revealed that serine is the molecular source of a specific bridgehead moiety in the cluster. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy for Investigating Conformational Aspects of Labeled Serine Analogs
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, which are sensitive to their conformation and environment. By incorporating isotopes like ¹³C, specific vibrational bands can be shifted, allowing for their unambiguous assignment and the study of local structural features. nih.govrsc.org This is particularly useful in complex systems like proteins and membranes.
The amide I band (primarily C=O stretching) in the FTIR spectrum of a protein is a sensitive indicator of its secondary structure (e.g., α-helix, β-sheet). nih.gov By site-specifically labeling the protein backbone with ¹³C=O, the amide I mode of that specific residue will be downshifted in frequency. rsc.org This allows researchers to probe the local conformation at that site. For example, in a study of phospholamban, a membrane protein, site-directed ¹³C labeling was used to demonstrate that specific residues were in an α-helical conformation. nih.gov
FTIR studies of serine and its analogs, such as O-methyldehydroserine, have provided valuable information about their conformational preferences. mdpi.com These studies often combine experimental FTIR data with quantum chemical calculations to assign vibrational bands to specific conformations. mdpi.com The influence of the environment, such as the polarity of the solvent, on the conformational equilibrium can also be investigated. mdpi.com
Elucidation of Metabolic and Biosynthetic Pathways Using Dl Serine 2 13c Tracing
De Novo Serine Biosynthesis Pathway Investigations and Enzyme Activity Analysis with DL-SERINE (2-13C)
The de novo synthesis of serine is a critical metabolic route branching from glycolysis. spandidos-publications.com This pathway involves the conversion of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into serine through a series of enzymatic reactions. rupress.orgijthyroid.org The key enzymes in this process are phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH). spandidos-publications.com Isotope tracing studies using labeled glucose, such as [U-13C6]glucose, have shown that a significant portion of the serine pool can be fully labeled, indicating active de novo synthesis. mdpi.com
While DL-Serine (2-13C) is primarily used to trace the fate of serine, its application in conjunction with other labeled substrates helps to understand the regulation and dynamics of the de novo serine biosynthesis pathway. For instance, by supplying labeled glucose and observing the isotopic enrichment in serine, researchers can quantify the flux through this pathway. nih.gov Furthermore, analyzing the activity of enzymes like serine acetyltransferase, which is involved in cysteine biosynthesis from serine, can be performed using assays that detect the products of the enzymatic reaction. frontiersin.org Techniques such as thin-layer chromatography (TLC) can also be employed to analyze the activity of enzymes involved in amino acid metabolism. researchgate.net
The regulation of this pathway is complex and can be influenced by the availability of nutrients and the cellular metabolic state. mdpi.com For example, studies have shown that the expression of PHGDH can be upregulated in certain cancer cells, leading to increased serine synthesis to support proliferation. rupress.orgijthyroid.org
One-Carbon Metabolism and Folate Cycle Dynamics Probed with DL-SERINE (2-13C)
One-carbon metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. tavernarakislab.grmdpi.com Serine is a primary donor of one-carbon units to this network through the folate cycle. gdx.netnih.govrupress.org The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine (B1666218), transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF). rupress.orgwikipedia.orgnih.gov
By using DL-Serine (2-13C), researchers can trace the flow of the labeled carbon from serine into the one-carbon pool and subsequently into various biosynthetic products. For example, the 13C label from serine can be tracked into glycine and then further into purine (B94841) and thymidine (B127349) synthesis. pnas.org This allows for the investigation of folate cycle dynamics in both the cytoplasm and mitochondria, as SHMT exists in both compartments (SHMT1 in the cytosol and SHMT2 in the mitochondria). mdpi.comnih.gov
Studies have demonstrated that the mitochondrial folate pathway is particularly crucial for rapidly proliferating cells. nih.gov Isotopic tracing with labeled serine has been instrumental in elucidating the relative contributions of the cytosolic and mitochondrial branches to the cellular one-carbon pool. For instance, using [2,3,3-2H]serine, it was shown that mitochondrial serine catabolism is a major source of one-carbon units for cytosolic anabolic reactions. nih.gov Furthermore, metabolic flux analysis using 13C-labeled serine has revealed that the oncoprotein SET can promote serine-derived one-carbon metabolism by regulating the enzymatic activity of SHMT2. pnas.org
The following table summarizes key findings from tracing studies on one-carbon metabolism:
| Tracer | Key Finding | Reference |
| [2-13C]glycine and [2,3,3-2H3]-Serine | A ketogenic diet was found to inhibit formate (B1220265) production from both glycine and serine, indicating a suppression of mitochondrial one-carbon metabolism. | mdpi.com |
| [2-15N, 13C]serine | In pregnant women, serine turnover was observed to decrease, potentially as a mechanism for nitrogen conservation. | nih.gov |
| 13C-serine | The loss of the oncoprotein SET was shown to dampen the metabolic flux from serine to glycine and purine nucleotides. | pnas.org |
Interconnections of Serine Metabolism with Glycolysis and the Tricarboxylic Acid (TCA) Cycle using DL-SERINE (2-13C)
Serine metabolism is intricately linked with central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. The de novo synthesis of serine directly connects to glycolysis through its precursor, 3-phosphoglycerate. spandidos-publications.com This positions serine synthesis as a significant branch of glycolysis, diverting glucose-derived carbons towards various biosynthetic pathways. spandidos-publications.com
Isotope tracing studies utilizing labeled glucose have demonstrated that a substantial portion of glycolytic intermediates can be channeled into serine biosynthesis. mdpi.com Conversely, serine can be catabolized back to pyruvate (B1213749), which can then enter the TCA cycle. Deaminated serine is converted to pyruvate, which can then be used to form either acetyl-CoA or oxaloacetate, both of which are key entry points into the TCA cycle. wikipedia.org
The use of DL-Serine (2-13C) allows for the tracing of serine-derived carbons into the TCA cycle and related metabolic pathways. By analyzing the isotopic labeling patterns of TCA cycle intermediates and other metabolites, researchers can quantify the contribution of serine to anaplerosis (the replenishment of TCA cycle intermediates) and energy production. mdpi.com For example, studies in breast cancer cells have shown that the cellular levels of 13C-labeled metabolites derived from glucose, including serine, are highly sensitive to the availability of glucose and glutamine, highlighting the metabolic plasticity of cancer cells. mdpi.com
Contribution of DL-SERINE (2-13C) to the Biosynthesis of Other Amino Acids (Glycine, Cysteine, Tryptophan)
Serine serves as a crucial precursor for the synthesis of several other amino acids, most notably glycine, cysteine, and, in bacteria, tryptophan. wikipedia.org The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a central reaction in one-carbon metabolism and a primary route for glycine biosynthesis. gdx.netwikipedia.org
The use of DL-Serine (2-13C) allows for direct tracing of the carbon backbone from serine to glycine. pnas.org Studies have shown that the 13C label from serine is efficiently incorporated into the glycine pool, and the rate of this conversion can be quantified under various conditions. pnas.orgresearchgate.net For example, research has demonstrated that the oncoprotein SET enhances the flux from serine to glycine by modulating SHMT2 activity. pnas.org
In the context of tryptophan synthesis, serine's role is particularly important in microorganisms and plants. Tryptophan synthetase catalyzes the reaction between indole (B1671886) and serine to form L-tryptophan. google.comgoogle.comjst.go.jp The use of DL-serine in enzymatic processes for L-tryptophan production has been explored, where the L-isomer is utilized by the enzyme. google.comgoogle.comjst.go.jp
The following table highlights the role of serine as a precursor for other amino acids:
| Amino Acid | Biosynthetic Pathway | Key Enzyme(s) | Role of Serine |
| Glycine | One-Carbon Metabolism | Serine Hydroxymethyltransferase (SHMT) | Direct precursor |
| Cysteine | Transsulfuration Pathway | Cystathionine beta-synthase, Cystathionine gamma-lyase | Provides the carbon backbone |
| Tryptophan (in bacteria) | Tryptophan Biosynthesis | Tryptophan Synthetase | Condenses with indole |
Role of Serine and DL-SERINE (2-13C) in Nucleotide and Sphingolipid Biosynthesis
Serine plays a pivotal role in the biosynthesis of two major classes of macromolecules: nucleotides and sphingolipids. Its contribution to nucleotide synthesis is primarily through one-carbon metabolism. The conversion of serine to glycine provides one-carbon units to the folate cycle, which are essential for the de novo synthesis of both purines and pyrimidines. rupress.orgwikipedia.org Specifically, these one-carbon units are required for the formation of the purine ring and the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). rupress.org
The use of DL-Serine (2-13C) enables researchers to trace the incorporation of serine-derived carbons into the nucleotide pool. pnas.org Studies have shown that inhibiting serine synthesis can significantly reduce the flux into nucleotide biosynthesis, highlighting the critical dependence of proliferating cells on this pathway. nih.gov Metabolic flux analysis with 13C-labeled serine has demonstrated that the loss of certain oncoproteins can impair the de novo synthesis of purines by reducing the supply of one-carbon units from serine. pnas.org
In addition to its role in nucleotide synthesis, serine is a direct precursor for the biosynthesis of sphingolipids. The first and rate-limiting step in this pathway is the condensation of serine with palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). rsc.orgnih.govbiorxiv.org This reaction forms the sphingoid base, which is the backbone of all sphingolipids. rsc.org
While direct tracing of the 2-13C from DL-serine into the complex structures of sphingolipids can be challenging, it provides a means to investigate the activity of the de novo sphingolipid synthesis pathway. The incorporation of the labeled carbon into sphingoid bases and ceramides (B1148491) can be measured to assess the flux through this pathway under different cellular conditions.
Serine Metabolic Flux Analysis in Cellular and Organismal Systems through DL-SERINE (2-13C) Incorporation
Metabolic flux analysis (MFA) using stable isotope tracers like DL-Serine (2-13C) is a powerful technique to quantify the rates of metabolic reactions within a biological system. mdpi.comd-nb.info By introducing the labeled substrate and measuring the isotopic enrichment in downstream metabolites, researchers can construct a detailed map of metabolic fluxes and gain insights into the regulation of metabolic networks. researchgate.netdiva-portal.orgmit.edu
The incorporation of the 13C label from DL-Serine (2-13C) can be tracked into a wide range of metabolites, including amino acids, nucleotides, and lipids. nih.govwikipedia.orgmdpi.comgoogle.comoup.comsolubilityofthings.comescholarship.org This allows for a comprehensive analysis of serine metabolism and its connections to other pathways. For example, MFA can be used to determine the relative contributions of de novo synthesis versus extracellular uptake to the intracellular serine pool, and to quantify the flux of serine into its various catabolic and anabolic fates. nih.gov
These studies can be conducted in a variety of systems, from cultured cells to whole organisms. In vivo studies, for instance, can provide a systemic view of serine metabolism and its role in different tissues and organs. diva-portal.org Such analyses are crucial for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets.
In vitro systems, such as cultured cells and cell lysates, provide a controlled environment for detailed investigations of metabolic pathways. mdpi.comoup.comasm.org The use of DL-Serine (2-13C) in these systems allows for precise measurements of metabolic fluxes and enzyme activities without the complexities of whole-organism physiology.
In cultured cells, researchers can manipulate the growth conditions, such as nutrient availability or the presence of inhibitors, and observe the resulting changes in serine metabolism. oup.com For example, studies in cancer cell lines have used labeled serine to investigate the metabolic adaptations that support rapid proliferation. nih.gov By analyzing the isotopic labeling patterns of intracellular metabolites, it is possible to quantify the flux through pathways like one-carbon metabolism and nucleotide synthesis. pnas.org
Cell lysates, which contain the cellular machinery for metabolic reactions, can be used to study specific enzyme activities in isolation. By providing DL-Serine (2-13C) and other necessary substrates, the activity of enzymes like serine hydroxymethyltransferase can be assayed by measuring the production of labeled glycine. asm.org These in vitro assays are valuable for characterizing enzyme kinetics and for screening potential inhibitors.
The following table provides examples of in vitro studies using labeled serine:
| System | Tracer | Key Finding | Reference |
| Cultured astroglial cells | [2-13C]glycine | Demonstrated the ability of these cells to synthesize serine from glycine. | researchgate.net |
| Human colon cancer cell lines | U-13C Serine | Showed that gene expression patterns at the pathway level are correlated with metabolic fluxes in serine metabolism. | nih.gov |
| Hepatoma cells | [2-13C]glycine or L-[2-13C]serine | Revealed that the expression of glycine N-methyltransferase (GNMT) can impact folate-mediated one-carbon metabolism via the glycine cleavage system. | escholarship.org |
Ex Vivo and In Vivo Metabolic Research in Model Organisms
The use of stable isotope-labeled compounds is a cornerstone of metabolic research, allowing scientists to trace the fate of specific atoms through complex biochemical networks within living systems. DL-SERINE (2-13C), in which the second carbon atom of the serine molecule is replaced with the heavy isotope ¹³C, serves as a powerful tool for ex vivo and in vivo studies in various model organisms. By introducing this labeled amino acid, researchers can track the distribution and incorporation of the ¹³C atom into a multitude of downstream metabolites, providing a dynamic view of metabolic fluxes. escholarship.org
In vivo studies in mice, for instance, utilize techniques such as tail vein infusion or intraperitoneal injection of the labeled tracer to introduce it into the systemic circulation. nih.govyuntsg.com Tissues and biofluids are then collected at specific time points to analyze the isotopic enrichment in various metabolic products. nih.gov This methodology is critical for understanding how different organs contribute to and utilize the circulating pool of metabolites. yuntsg.com
A key application of L-[2-¹³C]serine tracing is the investigation of the one-carbon (1C) metabolic network. escholarship.org The 2-carbon of serine is a primary source for one-carbon units, which are essential for the synthesis of nucleotides (like dTMP), amino acids (like methionine), and for methylation reactions. escholarship.orgaacrjournals.org When L-[2-¹³C]serine is metabolized, the ¹³C label is transferred to tetrahydrofolate (THF), forming ¹³C-methylene-THF. This labeled 1C unit can then be tracked as it is incorporated into other molecules. escholarship.org
Research using L-[2-¹³C]serine in healthy mice has demonstrated the in vivo incorporation of the GCS (glycine cleavage system)-derived formate from the serine 2-carbon into newly synthesized serine (Ser +2), methionine (Met +1), and thymidine (dTMP +1) in bone marrow DNA. escholarship.org Ex vivo studies using human hepatoma cell lines have similarly shown that the 2-carbon from serine is incorporated into dTMP and purines. escholarship.org These tracing experiments are fundamental to quantifying the activity of crucial metabolic pathways in different physiological states.
The table below summarizes findings from a study that used L-[2-¹³C]serine to trace the metabolic fate of the 2-carbon via the mitochondrial glycine cleavage system in human hepatoma cells.
Table 1: Isotopic Enrichment from L-[2-¹³C]serine in Human Hepatoma Cells Data derived from tracing experiments showing the incorporation of the labeled 2-carbon into key metabolites.
| Metabolite | Isotopic Enrichment (Species) | Significance |
|---|---|---|
| Serine | Ser +2 | Indicates recycling of the GCS-derived formate back into serine via cytosolic serine hydroxymethyltransferase. escholarship.org |
| Methionine | Met +1 | Demonstrates the use of the serine-derived one-carbon unit for the remethylation of homocysteine to form methionine. escholarship.org |
| Deoxythymidylate | dTMP +1 | Shows the contribution of the serine-derived one-carbon unit to de novo nucleotide synthesis. escholarship.org |
Investigation of Metabolic Reprogramming via Serine Pathways in Specific Biological Contexts (e.g., cancer metabolism)
Metabolic reprogramming is a recognized hallmark of cancer, where malignant cells alter their metabolic pathways to support rapid proliferation, survival, and adaptation to the tumor microenvironment. mdpi.comspandidos-publications.comnih.gov The serine, glycine, one-carbon (SGOC) network is frequently and significantly reprogrammed in many cancers, making it a subject of intense investigation. researchgate.netnih.gov Stable isotope tracing with compounds like DL-SERINE (2-13C) is an invaluable technique for dissecting this reprogramming. nih.govnih.gov
Cancer cells have an increased demand for serine to support the synthesis of proteins, lipids, and nucleic acids, as well as to maintain redox homeostasis through the production of glutathione (B108866). aacrjournals.orgresearchgate.net Many tumors achieve this by upregulating the de novo serine synthesis pathway (SSP), which diverts the glycolytic intermediate 3-phosphoglycerate into serine production. spandidos-publications.comaacrjournals.org Key enzymes in this pathway, such as phosphoglycerate dehydrogenase (PHGDH), are often overexpressed or amplified in cancers like breast cancer, melanoma, and non-small cell lung cancer (NSCLC). spandidos-publications.comnih.gov
Isotope tracing studies, often using ¹³C-labeled glucose or serine, have confirmed the enhanced flux through the SSP in various cancer models. aacrjournals.orgvanderbilt.edu For example, tracing with [¹³C₆]-glucose in models of sunitinib-resistant renal cell carcinoma revealed an elevated rate of serine synthesis, which was identified as a metabolic vulnerability. aacrjournals.org This metabolic rewiring allows cancer cells to sustain nucleotide synthesis and proliferation, contributing to drug resistance. aacrjournals.org
The fate of serine-derived carbons is also altered in cancer. Tracing studies have shown that in cancer cells, serine-derived one-carbon units are heavily channeled into nucleotide synthesis and the production of NADPH and glutathione, which are critical for sustaining rapid cell division and combating oxidative stress. researchgate.netnih.gov The context-dependency of serine metabolism is a key finding; the specific utilization of serine pathways can vary significantly between different cancer types and even within a single tumor, highlighting the metabolic heterogeneity of cancer. nih.govthermofisher.com For instance, while de novo cysteine synthesis from serine is high in normal liver tissue, it is often downregulated during liver tumorigenesis, forcing tumors to rely on external sources of cysteine. aacrjournals.org This shift represents a specific metabolic reprogramming event that can be uncovered through stable isotope tracing. aacrjournals.org
The table below provides an overview of key research findings on the metabolic reprogramming of serine pathways in different cancer contexts, elucidated through stable isotope tracing.
Table 2: Serine Metabolic Reprogramming in Cancer Summary of findings from isotope tracing studies in various cancer types.
| Cancer Type | Model System | Key Finding | Metabolic Implication | Reference |
|---|---|---|---|---|
| Breast Cancer | Cell lines, Xenografts | Upregulation of the de novo serine synthesis pathway is essential for proliferation, especially in estrogen receptor-negative subtypes. | Increased flux from glycolysis to produce serine for biomass and redox balance. nih.gov | nih.gov |
| Renal Cell Carcinoma (ccRCC) | Cell lines | Sunitinib resistance is associated with enhanced serine biosynthesis, driven by the GCN2–ATF4 stress response. | Serine synthesis becomes a survival pathway to support nucleotide production under therapeutic stress. aacrjournals.org | aacrjournals.org |
| Non-Small Cell Lung Cancer (NSCLC) | Patient-derived xenografts | EGFR-mutant NSCLC exhibits dependency on serine synthesis for nucleotide production and redox homeostasis. | Upregulation of PHGDH and PSPH supports tumor growth. nih.gov | nih.gov |
| Colorectal Cancer | Cell lines | Serine metabolism is coupled to de novo nucleotide synthesis and glutathione production. | Supports both proliferation (nucleotides) and survival (redox defense). researchgate.net | researchgate.net |
| Liver Cancer | Mouse model | De novo cysteine synthesis from serine is downregulated during tumorigenesis compared to normal liver tissue. | Tumors become more dependent on uptake of exogenous cystine for glutathione synthesis. aacrjournals.org | aacrjournals.org |
Stereochemical Aspects of Dl Serine 2 13c in Biochemical Research
Differential Metabolic Fates and Transport Mechanisms of D- and L-Serine Isomers in Research Models
D-Serine and L-serine, while structurally mirror images, have markedly different roles and metabolic pathways in mammals. mdpi.com L-serine is a proteinogenic amino acid central to numerous metabolic processes, including the synthesis of proteins, lipids, and nucleotides. annualreviews.orgbiorxiv.org It serves as a primary source for glycine (B1666218) and one-carbon units essential for folate metabolism. annualreviews.orgnih.gov In contrast, D-serine is a non-proteinogenic amino acid that functions as a key neuromodulator, acting as a potent co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors in the brain. mdpi.comnih.govunl.edu
The synthesis and transport of these isomers are handled by distinct and spatially segregated systems. In the central nervous system, a "serine shuttle" operates between astrocytes and neurons. mdpi.comnih.gov Astrocytes synthesize L-serine from glucose via the 3-phosphoglycerate (B1209933) dehydrogenase pathway and then supply it to neurons. mdpi.comnih.gov Neurons then use the enzyme serine racemase to convert this L-serine into D-serine, which is subsequently released to modulate synaptic activity. mdpi.comnih.gov In peripheral tissues like the liver and kidney, L-serine homeostasis is primarily maintained through metabolism involving glycine. annualreviews.orgnih.gov
Stable isotope tracing studies, using molecules like [U-¹³C]glucose or ¹³C-labeled serine, have been instrumental in elucidating these pathways. annualreviews.orgpnas.org For instance, research in mice using Serine-¹³C₁,¹⁵N demonstrated that the influx of serine across the blood-brain barrier is significantly higher in young mice compared to older ones, highlighting age-dependent transport mechanisms. pnas.org Such studies show that while de novo synthesis of L-serine from glucose is active in the brain, direct transport from the periphery also plays a crucial role, especially during development. pnas.org The transport of serine isomers is mediated by specific amino acid transporters, such as Alanine-Serine-Cysteine Transporters (ASCTs), which are involved in clearing D-serine from the synaptic space into astrocytes. mdpi.comnih.gov
| Aspect | L-Serine | D-Serine |
|---|---|---|
| Primary Role | Protein synthesis, precursor for glycine, one-carbon metabolism, lipid synthesis. annualreviews.orgbiorxiv.org | Neuromodulator, co-agonist of NMDA receptors. mdpi.comnih.gov |
| Primary Site of Synthesis | Astrocytes (in the brain, from glucose), liver and kidney (from glycine). mdpi.comannualreviews.orgnih.gov | Neurons (in the brain), via conversion from L-serine by serine racemase. mdpi.comnih.gov |
| Key Metabolic Enzyme | 3-Phosphoglycerate dehydrogenase (PHGDH) for synthesis from glucose. nih.gov | Serine racemase (SRR) for synthesis from L-serine; D-amino acid oxidase (DAAO) for degradation. mdpi.comnih.gov |
| Transport Mechanisms | Transported into the brain via specific transporters like Slc38a5, especially during development. pnas.org | Uptake into astrocytes from the synapse is mediated by Alanine-Serine-Cysteine Transporters (ASCTs). mdpi.com |
Investigation of Serine Racemase Activity and Enantiomeric Interconversion Using Labeled Substrates
Serine racemase (SRR) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-serine and D-serine. unl.eduresearchgate.net This enzyme is critical for producing the D-serine required for normal brain function. nih.gov Beyond racemization, SRR also catalyzes a β-elimination reaction, converting both D- and L-serine into pyruvate (B1213749) and ammonia. mdpi.comnih.gov
The use of isotopically labeled substrates, such as DL-SERINE (2-¹³C) or serine labeled with deuterium (B1214612) (²H), has been fundamental to understanding the complex mechanism of SRR. nih.govnih.gov A novel NMR-based assay using dual ¹³C/²H labeling allows for the simultaneous monitoring of both racemization and β-elimination activities. nih.govnih.govresearchgate.net In this assay, when L-serine is incubated with SRR in a deuterium oxide (D₂O) medium, the abstraction of the proton from the Cα position (the second carbon) and subsequent reprotonation can be tracked.
Research using these methods has revealed crucial mechanistic details. For instance, studies have shown that the rate of proton exchange at the Cα position is significantly faster—approximately 13-fold—than the rate of racemization (the conversion to D-serine). nih.govunl.edu This indicates that after the initial proton is removed to form a carbanionic intermediate, the enzyme preferentially re-protonates the molecule on the same side (si-face) to regenerate L-serine, rather than on the opposite side (re-face) to form D-serine. nih.govunl.edu This finding points to specific amino acid residues within the enzyme's active site (like K56 and S84) having distinct roles and efficiencies in the protonation steps. nih.govnih.gov
Labeled substrates are also used to screen for inhibitors of serine racemase, which is a target for therapeutic intervention in neurological disorders and certain cancers where its activity is dysregulated. nih.govunl.edunih.gov
| Research Focus | Labeled Substrate Used | Key Finding | Citation |
|---|---|---|---|
| Enzyme Mechanism | Dual ¹³C/²H labeled L-Serine | H/D exchange at the Cα position is ~13 times faster than racemization, indicating preferential protonation to regenerate L-serine over forming D-serine. | nih.govunl.edu |
| Dual Function Assay | Segregated dual ¹³C-labeling | Developed a sensitive NMR-based assay to simultaneously monitor both racemization (D-serine production) and β-elimination (pyruvate production). | nih.govnih.govresearchgate.net |
| Catalytic promiscuity | General substrates | Besides racemization, SRR can catalyze THF-independent reactions, including the racemization and transamination of D- and L-alanine. | nih.gov |
| Inhibitor Screening | ¹³C-labeled L-Serine | The NMR assay was used to screen a compound library and identify new allosteric inhibitors of human serine racemase (hSR). | nih.govnih.gov |
Enantiomeric Purity Analysis of Labeled Serine Derivatives in Research Materials
Gas Chromatography (GC) on a chiral stationary phase is a well-established method capable of separating the enantiomers of all protein amino acids and many non-proteinogenic ones. cat-online.com After derivatization to increase volatility, the sample is analyzed, and the method can quantify the presence of an undesired enantiomer down to a level of 0.1%. cat-online.com For samples like peptides where hydrolysis is required, a GC-Mass Spectrometry (GC-MS) method using deuterium labeling can be employed to distinguish between the D-amino acid originally present and any that was formed due to racemization during sample preparation. cat-online.com
High-Performance Liquid Chromatography (HPLC) using chiral columns is another powerful technique. cat-online.com This method can often separate amino acid derivatives directly, though it may require the presence of a chromophoric group for UV detection. cat-online.com
Mass Spectrometry (MS) offers rapid and highly sensitive methods for chiral analysis without prior chromatographic separation. ucdavis.edupolyu.edu.hk One approach involves forming diastereomeric complexes between the amino acid enantiomers and a chiral selector (like cyclodextrin (B1172386) or a chiral copper complex) in the gas phase using electrospray ionization (ESI). ucdavis.edursc.orgresearchgate.net The different stabilities or reaction rates of these diastereomeric complexes allow for the quantification of the enantiomeric excess. ucdavis.eduresearchgate.net Isotope-labeling methods combined with MS are particularly powerful; for example, a quasi-racemic mixture of a deuterium-labeled chiral host and an unlabeled chiral host can be used to determine the enantiomeric excess of free amino acids simultaneously. rsc.orgrsc.org
| Analytical Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Chiral Gas Chromatography (GC) | Separates volatile amino acid derivatives on a chiral stationary phase. cat-online.com | High resolution, can separate a wide range of amino acids, quantitative down to 0.1%. cat-online.com | Requires derivatization; hydrolysis for peptides can cause racemization. cat-online.com |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates derivatives on a chiral HPLC column. cat-online.com | High selectivity, can be used for non-volatile derivatives. cat-online.compolyu.edu.hk | May require a chromophore for UV detection. cat-online.com |
| Mass Spectrometry (MS) with Chiral Selector | Forms diastereomeric complexes in the gas phase with different stabilities or reactivities. ucdavis.edupolyu.edu.hkresearchgate.net | Rapid, highly sensitive, no chromatographic separation needed. ucdavis.edupolyu.edu.hk | Requires a suitable chiral selector. polyu.edu.hk |
| MS with Isotope Labeling | Uses isotopically labeled chiral hosts or quasi-racemic mixtures to quantify enantiomers. rsc.orgrsc.org | Enables simultaneous analysis of multiple amino acids, high sensitivity. rsc.orgrsc.org | Requires synthesis of labeled standards/reagents. rsc.org |
| Nuclear Magnetic Resonance (NMR) | Uses chiral auxiliaries to induce chemical shift differences between enantiomers. nih.gov | Provides detailed structural information. nih.govnih.gov | Lower sensitivity compared to MS, may require higher analyte concentrations. nih.govresearchgate.net |
Synthetic Methodologies and Derivatization for Dl Serine 2 13c in Research Applications
Chemoenzymatic and Chemical Synthetic Routes to DL-SERINE (2-¹³C) and Related Isotopic Forms
The synthesis of isotopically labeled amino acids like DL-SERINE (2-¹³C) can be achieved through both purely chemical methods and combined chemoenzymatic approaches. These methods are designed to be efficient and provide high isotopic purity.
Chemical synthesis often involves multi-step processes. For instance, a common strategy for producing ¹³C-labeled sugars, which can be precursors to amino acids, involves the addition of a labeled nitrile group to a smaller sugar. This is followed by reduction and hydrolysis to yield the desired labeled sugar. fas.org While effective, purely chemical syntheses can sometimes be lengthy and labor-intensive. fas.org
The choice between a purely chemical or a chemoenzymatic route often depends on the desired isotopic labeling pattern, the required quantity, and the availability of starting materials and enzymes. Both approaches have been successfully employed to produce a variety of isotopically labeled amino acids for research purposes. fas.orgacs.orgrsc.org
Preparation of DL-SERINE (2-13C) Derivatives for Specific Research Probes
DL-SERINE (2-¹³C) serves as a versatile precursor for the synthesis of more complex and functionally specific research probes, such as dehydroalanine (B155165) and cycloserine. These derivatives have unique properties that make them valuable tools in chemical biology and drug discovery.
Dehydroalanine (Dha) is an unsaturated amino acid that is not found in nascent proteins but is formed post-translationally from serine or cysteine residues. rsc.orgnih.gov It is a key component of several bioactive natural products and serves as a reactive handle for the chemical modification of proteins. rsc.org The synthesis of dehydroalanine derivatives from serine can be achieved through a one-pot procedure involving the activation of the hydroxyl group followed by β-elimination. tandfonline.com For example, using 4-toluenesulfonyl chloride (TsCl) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), serine derivatives can be efficiently converted to dehydroalanine derivatives. tandfonline.com Another approach involves a cesium carbonate-mediated simultaneous esterification and elimination process starting from N-protected serines. rsc.org The incorporation of a ¹³C label from DL-SERINE (2-¹³C) into the dehydroalanine backbone allows for the tracking of its metabolic fate and its reactions with other molecules using techniques like NMR spectroscopy and mass spectrometry.
Incorporation of DL-SERINE (2-13C) into Peptides and Proteins for Structural and Functional Studies
The incorporation of stable isotopes into proteins is a cornerstone of modern proteomics and structural biology. DL-SERINE (2-¹³C) can be incorporated into peptides and proteins, enabling detailed investigations of their structure, function, and dynamics.
One of the most powerful techniques for quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . sigmaaldrich.comwikipedia.org In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of one or more amino acids. nih.gov One population is fed the "light" (e.g., ¹²C) version of an amino acid, while the other is fed the "heavy" (e.g., ¹³C) version. thermofisher.com The heavy amino acids are incorporated into all newly synthesized proteins. thermofisher.com After a period of growth, the proteomes of the two cell populations are mixed, and the proteins are analyzed by mass spectrometry. acs.org The mass difference between the light and heavy peptides allows for their differentiation and the relative quantification of protein abundance between the two samples. wikipedia.org
While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC due to the properties of the enzyme trypsin, other labeled amino acids, including serine, can also be utilized. thermofisher.com The incorporation of DL-SERINE (2-¹³C) would result in a mass shift in serine-containing peptides, which can be detected and quantified. This approach is particularly valuable for studying post-translational modifications involving serine, such as phosphorylation, and for tracking the synthesis and turnover of specific proteins. sigmaaldrich.com The ability to synthesize peptides with site-specific incorporation of labeled amino acids is also crucial for NMR studies aimed at determining protein structure and dynamics. acs.org
Emerging Research Paradigms and Future Directions for Dl Serine 2 13c Investigations
Integration with Multi-Omics Approaches for Holistic Metabolic Understanding
The era of systems biology emphasizes a holistic view of biological processes, moving beyond the study of individual components to the analysis of entire systems. chalmers.se The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive picture of cellular function. nih.gov DL-Serine (2-13C) serves as a powerful tool in this multi-omics landscape, enabling researchers to connect genetic and regulatory information with functional metabolic outputs.
By tracing the fate of the 13C label from serine, researchers can elucidate how genetic variations (genomics), changes in gene expression (transcriptomics), and alterations in protein levels (proteomics) impact metabolic pathways. mdpi.com For instance, a multi-omics study on breast cancer cell lines revealed that increased intracellular serine pools were linked to the overexpression of genes like PHGDH and PSPH, which are involved in serine biosynthesis. mdpi.com Similarly, in cellular models of methylmalonic and propionic acidemia, a multi-omics approach that included 13C-glucose flux metabolomics identified abnormal serine metabolism as a key area of cellular dysfunction. nih.govresearchgate.net This was evidenced by the upregulation of proteins and transcripts involved in serine synthesis. nih.govresearchgate.net
This integrated approach allows for the construction of more accurate and context-specific metabolic models. For example, genome-scale metabolic models (GEMs) can be constrained with transcriptomic and proteomic data to predict metabolic fluxes, which can then be validated and refined using experimental data from DL-Serine (2-13C) tracing. nih.gov This synergy between different omics layers provides a more robust and systems-level understanding of metabolism in both health and disease. chalmers.senih.gov
| Omics Field | Integration with DL-SERINE (2-13C) | Key Insights Gained |
|---|---|---|
| Genomics | Correlating genetic variants with alterations in serine metabolic pathways as traced by 13C labeling. | Understanding the genetic basis of metabolic heterogeneity and disease susceptibility related to serine metabolism. |
| Transcriptomics | Linking changes in gene expression (e.g., of serine biosynthesis enzymes) to observed metabolic fluxes from DL-Serine (2-13C). mdpi.com | Identifying regulatory mechanisms that control serine metabolic pathways at the transcriptional level. mdpi.com |
| Proteomics | Quantifying the abundance of enzymes involved in serine metabolism and correlating it with the flow of the 13C label. nih.gov | Assessing the post-transcriptional and translational regulation of serine metabolism. |
| Metabolomics | Using DL-Serine (2-13C) as a tracer to map the distribution and incorporation of the label into a wide array of downstream metabolites. nih.govacs.org | Providing a direct, functional readout of metabolic pathway activity and connectivity. nih.govacs.org |
Application in Investigating Novel Biochemical Transformations and Unrecognized Metabolic Connectivities
A significant advantage of using stable isotope tracers like DL-Serine (2-13C) in combination with untargeted metabolomics is the potential to discover previously unknown biochemical reactions and metabolic pathways. nih.govacs.orgckisotopes.com While targeted analyses focus on predicted products, an untargeted approach allows for the unbiased detection of all metabolites that incorporate the 13C label, revealing unexpected metabolic connections. nih.govckisotopes.com
This methodology has been instrumental in challenging and expanding our classical view of metabolism. acs.org For example, stable isotope tracing has been used to uncover novel areas of metabolic networks that are crucial for a systems-based understanding of metabolism. nih.govacs.org By introducing DL-Serine (2-13C) into a biological system and analyzing the resulting mass isotopomer distributions across the metabolome, researchers can identify metabolites that become labeled but are not part of any known canonical pathway connected to serine. nih.govacs.org This can lead to the identification of novel enzymes, promiscuous enzyme activities, or entirely new metabolic routes.
For instance, studies have demonstrated that this approach can identify previously unexplored areas of metabolism and facilitate the ab initio identification of novel pathways. nih.govacs.org The detection of labeling in unexpected metabolites can point towards new biosynthetic capabilities or metabolic crosstalk between pathways that were previously thought to be separate. nih.gov This discovery-driven approach is essential for completing our map of the metabolic network and understanding the full metabolic potential of an organism. acs.org
| Investigative Approach | Potential Discovery with DL-SERINE (2-13C) | Scientific Significance |
|---|---|---|
| Untargeted Metabolomics with 13C Tracing | Identification of novel labeled metabolites not predicted by current metabolic maps. nih.govacs.org | Reveals previously unrecognized biochemical transformations and expands the known metabolic network. ckisotopes.com |
| Isotopologue Pattern Analysis | Detection of unusual labeling patterns in known metabolites. | Suggests the existence of alternative or "scenic" routes for the synthesis of common metabolites. |
| Dynamic Labeling Studies | Observing the transient flow of the 13C label through previously unlinked metabolic pools. | Uncovers dynamic crosstalk and regulatory connections between different metabolic pathways. |
Development of Advanced Computational Models for Metabolic Flux Analysis Using DL-SERINE (2-13C) Data
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of reactions within a metabolic network. nih.gov 13C-MFA, which utilizes data from stable isotope labeling experiments, is considered the gold standard for determining intracellular fluxes. frontiersin.org The data generated from tracing DL-Serine (2-13C) is a critical input for these computational models.
The development of advanced computational frameworks is enhancing the power and accessibility of 13C-MFA. These models take the experimentally measured mass isotopomer distributions of metabolites (such as amino acids derived from cellular proteins) and, using a mathematical representation of the metabolic network, calculate the flux distribution that best explains the observed labeling patterns. d-nb.infonih.gov
Recent advancements include the development of more sophisticated algorithms and software tools that can handle larger and more complex metabolic networks, incorporate data from multiple isotopic tracers, and provide more robust statistical analysis of the results. d-nb.infonih.gov For example, machine-learning-based frameworks are being developed to speed up the traditionally time-consuming process of flux calculation and to improve the stability of the solutions. nih.gov These methods can use simulated labeling patterns as training data to predict flux ratios, which can then be used to determine the global flux distribution. nih.gov
Furthermore, new modeling approaches are being created to address the challenges of non-stationary metabolic states (Isotopically Nonstationary MFA or INST-MFA) and to better account for compartmentalization of metabolism within the cell. nih.govpnas.org The development of standardized modeling languages, such as FluxML, aims to improve the reproducibility and exchange of 13C-MFA models between different research groups. frontiersin.org As these computational tools become more powerful and user-friendly, the application of DL-Serine (2-13C) in quantitative flux analysis will continue to yield deeper insights into the operational principles of metabolic systems.
| Modeling Approach | Description | Application with DL-SERINE (2-13C) Data |
|---|---|---|
| Stationary 13C-MFA | Assumes isotopic and metabolic steady state to calculate a single flux map. nih.gov | Quantifying the steady-state rates of serine metabolism and connected pathways. |
| Isotopically Nonstationary MFA (INST-MFA) | Analyzes the dynamic changes in metabolite labeling over time to resolve fluxes with higher precision. pnas.org | Determining the rates of rapid metabolic processes and pathway dynamics following a perturbation. |
| Machine Learning-based Fluxomics | Uses machine learning algorithms to predict flux distributions from labeling data, often speeding up computation. nih.gov | Enabling high-throughput metabolic phenotyping and rapid analysis of large datasets from DL-Serine (2-13C) experiments. nih.gov |
| Genome-Scale MFA | Integrates labeling data into comprehensive, genome-scale models of metabolism. | Providing a global view of how serine metabolism integrates with the entire cellular metabolic network. |
Q & A
Q. How can a PICO (Population, Intervention, Comparison, Outcome) framework structure research on DL-SERINE (2-13C) as a therapeutic agent?
- Example :
- Population : Neuronal cell lines with NMDA receptor dysfunction.
- Intervention : Treatment with 1–10 mM DL-SERINE (2-13C).
- Comparison : Unlabeled DL-serine or D-serine enantiomer.
- Outcome : Quantify receptor activation via patch-clamp electrophysiology and calcium imaging .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
